molecular formula C17H15NO3S B2864157 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448057-87-1

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2864157
CAS RN: 1448057-87-1
M. Wt: 313.37
InChI Key: QWXIZSMRHYKFQZ-UHFFFAOYSA-N
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Description

The compound “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro-thiophene derivative . Spiro-thiophene derivatives are known to be promising hole transporting materials for perovskite solar cells .


Synthesis Analysis

The synthesis of thiophene derivatives, including spiro-thiophene derivatives, has been a topic of interest in recent years . A common method for the synthesis of thiophene derivatives involves heterocyclization of various substrates . Another method involves the 1,3-dipolar cycloaddition reaction of azomethine ylide with dipolarophiles .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of thiophene derivatives, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, can be complex and varied, depending on the specific substituents and their positions .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common reaction .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Similarly, spiroindole and spirooxindole scaffolds are very important in drug design processes . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . Their unique chemical properties make them suitable for protecting metals and other materials from corrosion.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, contributing to the development of new technologies.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, spiroindole and spirooxindole scaffolds have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

Synthesis of Novel Compounds

The synthesis of novel spiro pyrrolidines has been accomplished by 1, 3-dipolar cycloaddition reaction of azomethine ylide generated from phenylalanine and isatin with dipolarophiles . This shows the potential of “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” in the synthesis of new compounds.

Drug Discovery

Due to the inherent three-dimensional nature and rigidity of spirocyclic systems, they have good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Future Directions

Thiophene-based analogs, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis of novel thiophene derivatives, investigation of their biological activities, and exploration of their potential applications in various fields .

properties

IUPAC Name

1'-(thiophene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-14-9-17(21-15-4-2-1-3-13(14)15)6-7-18(11-17)16(20)12-5-8-22-10-12/h1-5,8,10H,6-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXIZSMRHYKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

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